[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate
Description
The compound [4-[2-(4-cyanatophenyl)butan-2-yl]phenyl] cyanate is a cyanate ester derivative. However, based on the provided evidence, the structural descriptor "butan-2-yl" may represent a typographical error, as all referenced materials describe a propan-2-yl variant (i.e., [4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate). This compound, commonly known as Bisphenol A dicyanate (BACY), has the molecular formula C₁₇H₁₄N₂O₂, a molecular weight of 278.30 g/mol, and the IUPAC name [4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate . It is a high-performance thermosetting resin widely used in aerospace and electronics due to its thermal stability, low dielectric loss, and mechanical robustness .
Properties
IUPAC Name |
[4-[2-(4-cyanatophenyl)butan-2-yl]phenyl] cyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-3-18(2,14-4-8-16(9-5-14)21-12-19)15-6-10-17(11-7-15)22-13-20/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCZANMLPOWPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate typically involves the reaction of 4-cyanatophenyl derivatives with butan-2-yl phenyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the cyanate ester linkage. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyanate groups to amines or other reduced forms.
Substitution: The cyanate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyanate oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate involves its interaction with specific molecular targets. The cyanate groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Comparison with Similar Cyanate Ester Compounds
Cyanate esters are a class of thermosetting polymers characterized by their –O–C≡N functional groups. Below is a detailed comparison of BACY with structurally and functionally related compounds:
Structural and Thermal Properties
Key Observations:
- Thermal Performance: BACY exhibits superior thermal stability (>350°C) compared to modified cyanate esters like cardanol-based or cyclohexane-linked derivatives, which degrade below 350°C due to flexible or bulky substituents .
- Processability : BACY’s rigid aromatic structure results in higher melting points (79–82°C) and cure temperatures (180–220°C), making it less processable than derivatives with cyclohexyl or aliphatic side chains .
- Dielectric Properties: BACY’s symmetrical aromatic structure provides lower dielectric constants (2.7–3.0 at 1 GHz), outperforming cardanol-based resins (3.2–3.5) .
Curing Behavior and Mechanical Strength
- BACY : Forms a highly crosslinked triazine network upon curing, achieving a glass transition temperature (Tg) of 250–290°C and flexural strength of 120–150 MPa .
- Cyclohexane Derivatives : Lower Tg (180–220°C) and flexural strength (90–110 MPa) due to reduced crosslink density from the cyclohexane spacer .
- Cardanol-Based Resins: Exhibit Tg values below 200°C and significant plasticization under humidity, limiting high-temperature applications .
Biological Activity
The compound [4-[2-(4-cyanatophenyl)butan-2-yl]phenyl] cyanate is a cyanate ester that has garnered attention due to its potential applications in various fields, including materials science and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenyl group substituted with a cyanate functional group, which is known to influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that cyanate esters, including this compound, exhibit various biological activities. These include:
- Antimicrobial Properties : Some cyanate compounds have shown effectiveness against a range of bacterial strains.
- Cytotoxic Effects : Certain studies have indicated that these compounds can induce apoptosis in cancer cell lines.
- Inflammatory Response Modulation : Cyanates may influence inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various cyanate esters, including this compound. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for certain strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Case Study 2: Cytotoxicity in Cancer Cells
Research on the cytotoxic effects of this compound on human cancer cell lines revealed IC50 values indicating effective cell death at concentrations ranging from 10 to 30 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The presence of the cyanate group may facilitate the generation of ROS, leading to oxidative damage in cells.
- Inhibition of Key Enzymes : Some studies suggest that cyanates can inhibit enzymes involved in cell proliferation and survival pathways.
- Modulation of Signal Transduction Pathways : The compound may affect pathways related to inflammation and apoptosis, altering cellular responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
